![molecular formula C32H25ClN4O7 B14770057 (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and multiple benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-chloro-9H-purine, is synthesized through a series of reactions starting from simpler precursors like guanine or adenine.
Tetrahydrofuran Ring Construction: The tetrahydrofuran ring is constructed via cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.
Final Coupling: The final step involves coupling the purine base with the tetrahydrofuran ring and subsequent benzoylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.
Reduction: Reduction reactions can target the chlorinated purine base, potentially converting it to a different functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the purine base.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s purine base makes it a candidate for studying nucleotide analogs and their interactions with enzymes and receptors. It can be used in assays to investigate the binding affinity and specificity of various biological targets.
Medicine
Medically, the compound holds potential as a therapeutic agent due to its structural similarity to nucleotides. It could be explored for antiviral or anticancer properties, particularly in the development of drugs that target specific enzymes involved in DNA or RNA synthesis.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its multiple functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism or signaling pathways. This can lead to the inhibition of enzyme activity or the modulation of receptor function, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate: Similar structure but without the chloro group.
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-methyl-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate: Similar structure with a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro group in (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate makes it unique compared to its analogs. This chloro group can participate in specific interactions and reactions that are not possible with other substituents, potentially leading to unique biological activities and chemical properties.
Properties
Molecular Formula |
C32H25ClN4O7 |
|---|---|
Molecular Weight |
613.0 g/mol |
IUPAC Name |
[(4R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23?,25?,31?,32-/m1/s1 |
InChI Key |
LSZDBTSFULCQHJ-VAUKTIMUSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
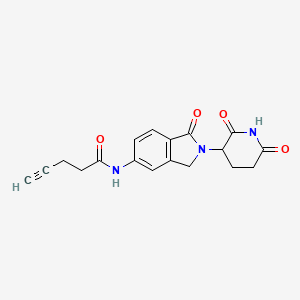
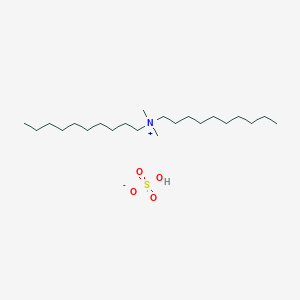
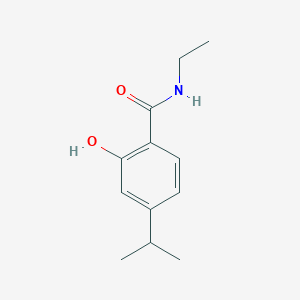
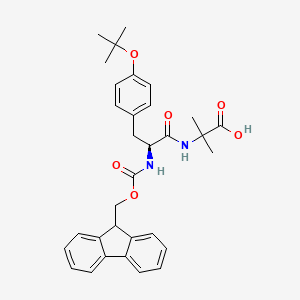
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
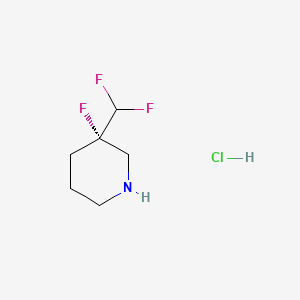
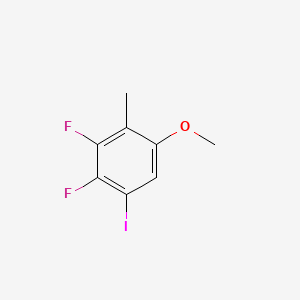


![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
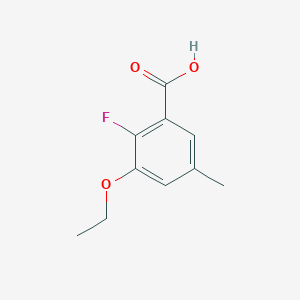
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
